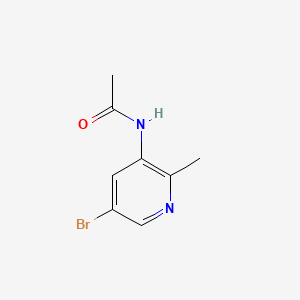

N-(5-Bromo-2-methylpyridin-3-yl)acetamide

Description

N-(5-Bromo-2-methylpyridin-3-yl)acetamide (chemical formula: C₈H₉BrN₂O; molecular weight: 229.08 g/mol) is a pyridine-based acetamide derivative characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and an acetamide moiety at the 3-position of the pyridine ring. Its synthesis involves acetylation of 5-bromo-2-methylpyridine-3-amine using acetic anhydride under acidic conditions (H₂SO₄) in acetonitrile .

Properties

IUPAC Name |

N-(5-bromo-2-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTYXFKKBCBRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301214-71-0 | |

| Record name | N-(5-bromo-2-methylpyridin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylpyridin-3-yl)acetamide can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of triethylamine. The reaction is typically carried out in dichloromethane at ambient temperature for an extended period, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of N-(5-Bromo-2-methylpyridin-3-yl)acetamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Suzuki Cross-Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or ethanol.

Major Products

The major products formed from these reactions are various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(5-Bromo-2-methylpyridin-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s derivatives are investigated for their properties as chiral dopants in liquid crystals, which are used in display technologies.

Biological Studies: It has been studied for its anti-thrombolytic and biofilm inhibition activities, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological activities. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) N-(5-Bromopyridin-2-yl)acetamide

- Structure : Bromine at 5-position, acetamide at 2-position (pyridin-2-yl vs. pyridin-3-yl in the target compound).

- Molecular Formula : C₇H₇BrN₂O (MW: 215.06 g/mol).

- Key Differences :

- The acetamide group’s position on the pyridine ring alters hydrogen-bonding patterns. Crystallographic data (triclinic system, space group P1) reveal intermolecular N–H···O and C–H···O interactions, influencing solubility and melting points .

- Lower molecular weight compared to the target compound due to the absence of a methyl group.

(b) N-(5-Bromo-3-cyanopyridin-2-yl)acetamide (CAS 941604-21-3)

- Structure: Bromine at 5-position, cyano group at 3-position, acetamide at 2-position.

- Molecular Formula : C₈H₆BrN₃O (MW: 240.06 g/mol).

- Higher molecular weight and altered electronic profile compared to the target compound.

Functional Group Modifications

(a) N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide (CAS 1311280-44-0)

- Structure: Trifluoromethyl groups at 5-position, dimethylaminoethyl chain, and trifluoroacetamide.

- Molecular Formula : C₁₂H₁₂BrF₆N₃O (MW: 408.15 g/mol).

- Key Differences :

(b) N-(5-(2-Bromoacetyl)-6-fluoropyridin-2-yl)acetamide (CAS 2028305-69-1)

- Structure : Bromoacetyl group at 5-position, fluorine at 6-position.

- Molecular Formula : C₉H₇BrFN₂O₂ (MW: 290.07 g/mol).

- Key Differences :

(a) N-Substituted Acetamides with Analgesic Activity

- Compounds like N-(3-methylbutyl)acetamide exhibit insect-attractant properties, while N-(4-hydroxyphenyl)acetamide (paracetamol) is a well-known analgesic .

- Comparison : The target compound’s bromine and methyl groups may confer unique bioactivity, though empirical data are lacking.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(5-Bromo-2-methylpyridin-3-yl)acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(5-Bromo-2-methylpyridin-3-yl)acetamide has the molecular formula and features a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. The compound includes an acetamide functional group at the 3-position, contributing to its unique chemical reactivity and biological activity .

Biological Activities

Research indicates that N-(5-Bromo-2-methylpyridin-3-yl)acetamide exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown potential in inhibiting biofilm formation, making it a candidate for developing new antimicrobial agents. This property is particularly significant given the increasing resistance of pathogens to conventional antibiotics .

- Anti-thrombolytic Activity : Studies have indicated that this compound may possess anti-thrombolytic properties, suggesting its potential use in treating conditions related to blood clotting .

- Enzyme Inhibition : The mechanism of action likely involves interactions with specific enzymes or molecular targets within biological systems, potentially disrupting cellular processes or inhibiting enzyme activity .

The biological effects of N-(5-Bromo-2-methylpyridin-3-yl)acetamide are thought to arise from its ability to interact with various molecular targets. For example, it may inhibit enzymes involved in metabolic pathways or interfere with cellular signaling processes. Ongoing research aims to elucidate these interactions further and understand their implications for drug development .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of N-(5-Bromo-2-methylpyridin-3-yl)acetamide:

Synthesis Routes

The synthesis of N-(5-Bromo-2-methylpyridin-3-yl)acetamide can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions with arylboronic acids. These synthetic pathways are crucial for producing derivatives that may enhance its biological properties .

Comparison with Similar Compounds

N-(5-Bromo-2-methylpyridin-3-yl)acetamide can be compared with other brominated pyridine derivatives, such as 2-bromo-6-methylpyridine. While both compounds share similar structural features, their biological activities may differ significantly due to variations in substitution patterns and functional groups.

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Acetamide group; bromine at position 5 | Antimicrobial, anti-thrombolytic |

| 2-Bromo-6-methylpyridine | Bromine at position 6; no acetamide group | Limited data on biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.